5-chloro-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Overview
Description
The compound “5-chloro-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” is a derivative of pyrazolo[3,4-b]pyridine . It has a molecular weight of 231.25 and a molecular formula of C12H13N3O2 . It is a research chemical and not intended for diagnostic or therapeutic use .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives, including the compound , involves scaffold hopping and computer-aided drug design . The synthetic strategies and approaches to these derivatives have been reported extensively from 2017 to 2021 . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of this compound includes a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others . The reaction mixture after cooling is poured into ice water, the formed solid is filtrated, and recrystallized from toluene .Scientific Research Applications
Synthetic Approaches and Derivative Development
Researchers have developed methods for synthesizing a range of heterocyclic compounds derived from pyrazolo[3,4-b]pyridine structures, demonstrating the chemical flexibility and potential of this core structure for further modifications and applications in material science, pharmaceuticals, and chemistry. For instance, studies have shown methodologies for producing new derivatives through reactions with anilines, leading to compounds with potential antibacterial activities or for the construction of polyheterocyclic systems, showcasing their utility in medicinal chemistry and drug design (Heloisa de Mello et al., 1999; E. Abdel‐Latif et al., 2019).
Contributions to Antimicrobial and Antibacterial Research
The synthesis of pyrazolo[3,4-b]pyridine derivatives has been explored for their antimicrobial and antibacterial properties. These studies reveal the potential of such compounds in addressing the need for new antibiotics and antimicrobial agents, highlighting the compound's relevance in pharmaceutical research and public health (T. Maqbool et al., 2014).
Advanced Material Science and Molecular Engineering
The versatility of the pyrazolo[3,4-b]pyridine core is not limited to pharmaceuticals; it extends into material science and molecular engineering. By synthesizing and modifying this core structure, researchers have developed novel compounds that contribute to the understanding of molecular interactions and the development of materials with specific properties (G. G. Yakovenko et al., 2021).
Mechanism of Action
Pyrazolo[3,4-b]pyridine derivatives, including the compound , have been evaluated for their activities to inhibit TRKA . TRKA is associated with the proliferation and differentiation of cells, and its continuous activation and overexpression cause cancer . The molecular docking study was used to evaluate the binding mode between the compound and TRKA .
Future Directions
properties
IUPAC Name |
5-chloro-6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-5-7-8(12(17)18)9(13)10(6-3-4-6)14-11(7)16(2)15-5/h6H,3-4H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRURMZYAMDNAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC(=C(C(=C12)C(=O)O)Cl)C3CC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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